6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide
Description
6-Chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide is a carbazole derivative featuring a chloro substituent at position 6, a partially saturated tetrahydrocarbazole core, and a hydroxyimino carboximidamide functional group.
Properties
IUPAC Name |
6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-7-4-5-11-10(6-7)8-2-1-3-9(12(8)16-11)13(15)17-18/h4-6,9,16,18H,1-3H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVQHVKCTQWMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)/C(=N\O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide typically involves the reaction of carbazole derivatives with chlorinating agents. One common method is the chlorination of 2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide using thionyl chloride or phosphorus pentachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Studied for its potential neuroprotective effects and ability to modulate enzyme activity.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of the enzyme SirT1, which is involved in the regulation of various cellular processes, including aging and stress response . By inhibiting SirT1, the compound can modulate the removal of abnormal proteins, such as the huntingtin protein, thereby reducing their levels in brain cells and potentially alleviating symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- Carbazole Derivatives: The tetrahydrocarbazole scaffold is associated with dopamine and serotonin receptor modulation. The hydroxyimino group in the target compound could enhance binding to metalloenzymes (e.g., nitric oxide synthase) via chelation .
- Benzoxazole-Triazole Hybrids (6f) : Exhibit antimicrobial activity, suggesting that chloro-aromatic systems with hydrogen-bonding motifs are broadly bioactive .
Biological Activity
6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide is a compound belonging to the carbazole family, characterized by its tetrahydrocarbazole structure. The presence of a chloro group at the 6-position and an N'-hydroxy carboximidamide functional group enhances its biological activity, particularly as a potential sirtuin inhibitor.
- Molecular Formula : C12H14ClN3O
- Molecular Weight : Approximately 263.72 g/mol
- Melting Point : 145-148 °C
- Boiling Point : Predicted at 358.8 ± 37.0 °C
The compound has been primarily studied for its inhibitory effects on SIRT1 , a member of the sirtuin family of proteins involved in cellular regulation related to aging and metabolism. Inhibition of SIRT1 can have significant implications for metabolic disorders and age-related diseases.
Inhibition Studies
In vitro studies indicate that this compound demonstrates promising activity against SIRT1 with potential IC50 values suggesting effective inhibition.
Biological Activity and Applications
The biological activities of this compound extend beyond SIRT1 inhibition. It has shown potential in various therapeutic areas:
-
Anticancer Activity :
- Studies have indicated that related compounds exhibit antiproliferative effects on various cancer cell lines, suggesting that this compound may share similar properties.
- For instance, compounds with structural similarities have shown IC50 values in the low nanomolar range against human cancer cells.
-
Mechanism of Action in Cancer :
- Induction of apoptosis and cell cycle arrest have been observed in certain cancer cell lines when treated with structurally related compounds.
- The compound's ability to interfere with metabolic pathways could be a key factor in its anticancer properties.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Selisistat | Lacks N'-hydroxy group | Primarily studied for SIRT1 inhibition |
| N'-Hydroxy-2,3,4,9-tetrahydrocarbazole-1-carboximidamide | Similar core structure without chlorine | Focused on different biological targets |
| Carbazole Derivatives | General class without specific substitutions | Varying biological activities based on substitutions |
Case Studies and Research Findings
Recent studies have explored the biological activity of related carbazole derivatives:
- A study published in MDPI demonstrated that certain carbazole derivatives exhibited significant anti-proliferative activity against various human cancer cells with IC50 values ranging from 0.04 µM to several nanomolar concentrations .
- Another research highlighted the role of structural modifications in enhancing biological activity; specific substitutions were found to improve binding affinity and selectivity towards target proteins involved in tumor growth .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for 6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide?
- Methodology : The compound’s synthesis likely involves multi-step reactions, such as cyclization of substituted indole precursors followed by functional group modifications. Key steps include:
- Chlorination : Introducing the 6-chloro substituent via electrophilic aromatic substitution under controlled conditions (e.g., using Cl₂/FeCl₃).
- Carboximidamide formation : Reacting intermediates with hydroxylamine derivatives to form the N'-hydroxycarboximidamide group.
- Purification : Use column chromatography or recrystallization for isolation.
Q. How is this compound characterized spectroscopically?
- Methodology :
- NMR : Analyze ¹H and ¹³C spectra to verify the tetrahydrocarbazole backbone and substituents (e.g., chloro and hydroxy groups).
- IR : Identify N-H (3200–3400 cm⁻¹) and C=N (1650–1700 cm⁻¹) stretches.
- MS : Use HRMS for molecular ion ([M+H]⁺) matching theoretical m/z.
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with positive/negative controls.
- Experimental Design : Include dose-response curves (1 nM–100 µM) and replicate experiments (n ≥ 3) to ensure statistical significance .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in biological systems?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).
- QSAR : Develop models linking structural descriptors (e.g., logP, polar surface area) to activity data.
- Validation : Compare computational predictions with experimental IC₅₀ values to refine models .
Q. How to resolve contradictions in reported biological activity data?
- Methodology :
- Meta-analysis : Systematically review literature for assay conditions (e.g., buffer pH, incubation time).
- Reproducibility : Replicate conflicting studies under standardized protocols (e.g., CLSI guidelines).
- Orthogonal assays : Validate results using alternate techniques (e.g., SPR for binding affinity vs. enzymatic activity).
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodology :
- Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility.
- Prodrug design : Modify the N'-hydroxy group to improve bioavailability (e.g., ester prodrugs).
- CYP450 assays : Use liver microsomes to identify metabolic hotspots (e.g., hydroxylation sites).
- Data Integration : Correlate logD (octanol-water distribution) with in vivo half-life using regression models .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
